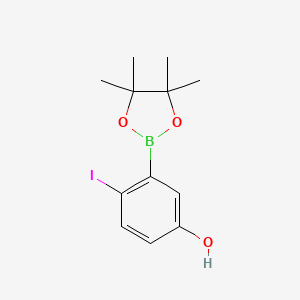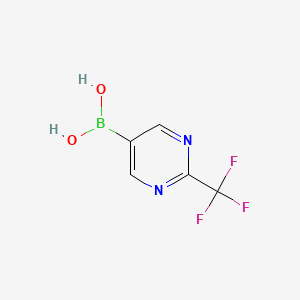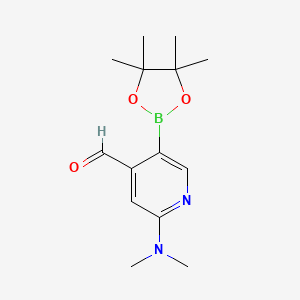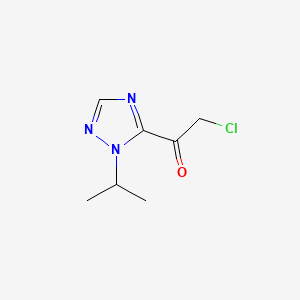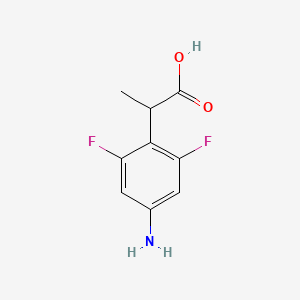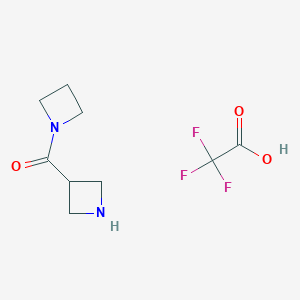
Trifluoroacetato de (azetidin-1-il)(azetidin-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that belongs to the class of azetidines, which are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom.
Aplicaciones Científicas De Investigación
Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, azetidines are studied for their potential as enzyme inhibitors and as components of bioactive molecules . In medicine, azetidines are explored for their potential therapeutic applications, including as antiviral and antibacterial agents . In industry, azetidines are used in the development of new materials with unique properties .
Direcciones Futuras
The future directions for research on Azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate could include further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by azetidine derivatives, there may be potential for the development of new pharmaceuticals or other products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate can be achieved through several methods. One common approach involves the reduction of azetidinones (β-lactams) using lithium aluminium hydride. This method is effective and can be enhanced by using a mixture of lithium aluminium hydride and aluminium trichloride . Another method involves the regio- and diastereoselective synthesis of azetidines from appropriately substituted oxiranes via ring transformation .
Industrial Production Methods: Industrial production of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic amounts of molecular iodine has been reported to be effective in producing azetidines with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the azetidine ring, which provides a unique reactivity profile.
Common Reagents and Conditions: Common reagents used in the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include lithium aluminium hydride for reduction, molecular iodine for catalysis, and various oxidizing agents for oxidation reactions .
Major Products Formed: The major products formed from the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield azetidines, while oxidation reactions can produce a variety of oxidized derivatives .
Mecanismo De Acción
The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring provides a conformationally restricted structure that can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include other azetidines, such as azetidine-2-carboxylic acid, azetidine-3-carboxylic acid, and azetidine-4-carboxylic acid . These compounds share the azetidine ring structure but differ in their functional groups and reactivity.
Uniqueness: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is unique due to its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its distinct reactivity profile can be leveraged for the synthesis of novel compounds and materials .
Propiedades
IUPAC Name |
azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSPQVLRQGESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


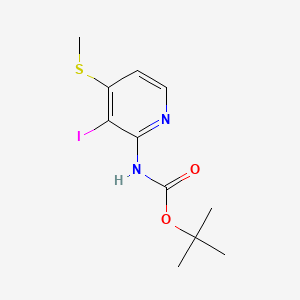
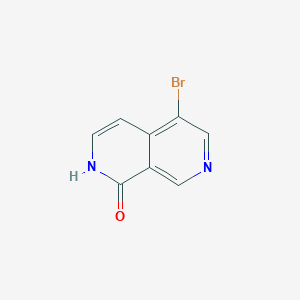

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
